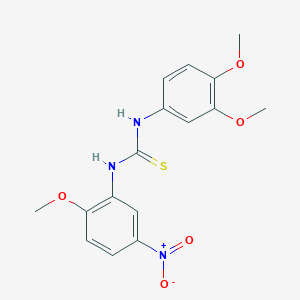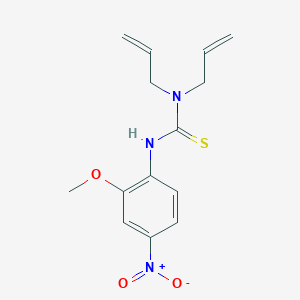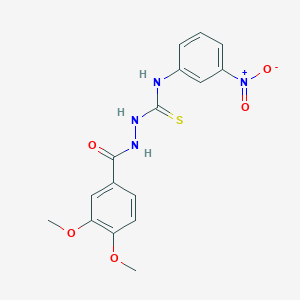
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea
Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential medical and scientific applications. DMTU is a thiourea derivative that is commonly used as a scavenger of reactive nitrogen species, particularly peroxynitrite.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea acts as a scavenger of reactive nitrogen species by reacting with peroxynitrite to form a stable adduct. This reaction prevents peroxynitrite from reacting with other molecules and causing damage. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to protect against oxidative stress and inflammation in a variety of tissues, including the brain, heart, and lungs. This compound has also been shown to protect against ischemia-reperfusion injury in the heart and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is its high selectivity for peroxynitrite. This makes it a useful tool for studying the role of peroxynitrite in disease processes. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness in some experimental settings. Additionally, this compound can react with other reactive nitrogen species, such as nitric oxide, which may complicate its interpretation in some experiments.
Future Directions
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea. One area of interest is the role of peroxynitrite in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to protect against oxidative stress and inflammation in the brain, and may have potential as a therapeutic agent for these conditions. Another area of interest is the use of this compound in organ transplantation. This compound has been shown to protect against ischemia-reperfusion injury in the heart and kidneys, and may have potential as a protective agent in organ transplantation. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its use in experimental settings.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been extensively studied for its potential medical and scientific applications. One of the main applications of this compound is as a scavenger of reactive nitrogen species, particularly peroxynitrite. Peroxynitrite is a highly reactive molecule that is formed by the reaction of nitric oxide with superoxide anion. It has been implicated in a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disease.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-22-13-7-5-11(19(20)21)9-12(13)18-16(25)17-10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H2,17,18,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTMPNPIFPHSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120256.png)
![4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120259.png)
![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120267.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120268.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120273.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![N-methyl-1-(2-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4120293.png)
![N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)

![3-chloro-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4120309.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)